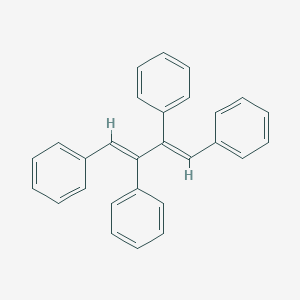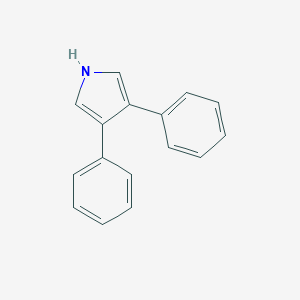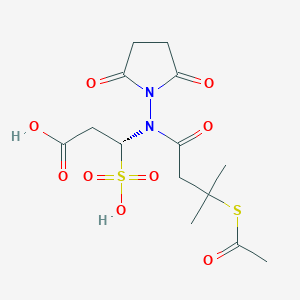
propan-2-yl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propan-2-yl N-methylcarbamate, also known as isopropyl methylcarbamate, is an organic compound with the molecular formula C5H11NO2. It is a derivative of carbamic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
propan-2-yl N-methylcarbamate can be synthesized through the reaction of isopropyl alcohol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
CH3NCO+CH3CH(OH)CH3→CH3NHCOOCH(CH3)2
Industrial Production Methods
In industrial settings, the production of carbamic acid, methyl-, 1-methylethyl ester involves large-scale reactors where isopropyl alcohol and methyl isocyanate are combined under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isopropyl alcohol and methylamine.
Oxidation: It can be oxidized to form corresponding carbamates and other oxidation products.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Isopropyl alcohol and methylamine.
Oxidation: Corresponding carbamates and other oxidation products.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
propan-2-yl N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 1-methylethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
propan-2-yl N-methylcarbamate can be compared with other similar compounds such as:
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but with a phenyl group instead of a methyl group.
Carbamic acid, ethyl-, 1-methylethyl ester: Similar but with an ethyl group instead of a methyl group.
Carbamic acid, methyl-, 1-ethylpropyl ester: Similar but with a different alkyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl or aryl groups.
Properties
CAS No. |
10047-90-2 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
propan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-4(2)8-5(7)6-3/h4H,1-3H3,(H,6,7) |
InChI Key |
ZLQUUMARLOVRLO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC |
Canonical SMILES |
CC(C)OC(=O)NC |
Key on ui other cas no. |
10047-90-2 |
Synonyms |
propan-2-yl N-methylcarbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)






![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)

![6,11-Dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B157215.png)


